3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, also known as ABT-418, is a synthetic isoxazole analog of (S)-(-)-nicotine. [, ] It acts as a potent and selective agonist at the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs) found in the mammalian brain. [, ] This compound has garnered significant interest in scientific research due to its potential for investigating cholinergic systems and their role in various neurological processes, particularly in relation to Alzheimer's disease. []
ABT-418 shares structural similarities with (S)-(-)-nicotine, possessing both a pyrrolidine ring and a methyl group at the 3-position of the isoxazole ring. [, ] The key structural difference lies in the replacement of nicotine's pyridine ring with an isoxazole ring. [] This subtle alteration significantly impacts the compound's binding affinity and selectivity for different nAChR subtypes. []
ABT-418 exerts its effects by selectively binding to and activating the α4β2 subtype of neuronal nicotinic acetylcholine receptors. [, ] This interaction leads to the opening of ion channels associated with these receptors, allowing the influx of cations such as sodium and calcium into neurons. [] This influx ultimately results in neuronal depolarization and subsequent signal transduction. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0